2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine
Description
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine is a secondary amine featuring a piperidine core substituted at the 4-position with a pyrrolidine ring and linked to an ethylamine group.
- Potential Applications: Similar compounds are frequently explored in medicinal chemistry as intermediates for drug candidates, particularly for central nervous system (CNS) targets due to their ability to cross the blood-brain barrier (BBB) .
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c12-5-10-13-8-3-11(4-9-13)14-6-1-2-7-14/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQINYNXZDMGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272914 | |
| Record name | 4-(1-Pyrrolidinyl)-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067659-34-0 | |
| Record name | 4-(1-Pyrrolidinyl)-1-piperidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067659-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-1-piperidineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the pyrrolidine and ethylamine groups. One common synthetic route involves the reaction of 4-pyrrolidin-1-yl-piperidine with ethylamine under specific conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic compounds.
Biology: : The compound may have biological activity and can be used in the study of biological systems.
Industry: : It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine and its structural analogs:
Biological Activity
The compound 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine features a piperidine ring and a pyrrolidine substituent, which contribute to its interaction with biological targets. The presence of nitrogen atoms in the structure is crucial for its biological activity, particularly in interactions with various enzymes and receptors.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that certain piperidine compounds possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Organism | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine | Staphylococcus aureus | 0.0039 | Bactericidal |
| Escherichia coli | 0.025 | Bactericidal | |
| Candida albicans | 3.125 | Fungicidal |
These findings suggest that the compound exhibits strong bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within 8 hours of exposure .
Anticancer Activity
The anticancer potential of piperidine derivatives has been extensively studied. A recent investigation revealed that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Apoptosis Induction
In a study involving FaDu hypopharyngeal tumor cells, a piperidine derivative demonstrated superior cytotoxicity compared to standard chemotherapeutics such as bleomycin. The mechanism was linked to the compound's ability to inhibit IKKb, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .
Table 2: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Pyrrolidin-1-yl-piperidin-1-yl)-ethylamine | FaDu | 5.0 | IKKb inhibition |
| MCF7 | 10.0 | Apoptosis induction |
Neuroprotective Effects
Piperidine derivatives have also shown promise in neuropharmacology. Studies indicate that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's.
The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function. Additionally, some derivatives have demonstrated antioxidant properties, further supporting their potential as neuroprotective agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
